4-Chloro-7-fluoro-6-methoxyquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-fluoro-6-methoxyquinoline-3-carboxamide: is a chemical compound belonging to the quinoline family It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a quinoline ring, along with a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-6-methoxyquinoline-3-carboxamide typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-7-fluoro-6-methoxyquinoline.
Functional Group Introduction: The carboxamide group is introduced through a series of reactions involving intermediates such as 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylic acid.
Reaction Conditions: Common reagents and conditions include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate. .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Amidation: The carboxamide group can be modified through amidation reactions to introduce various substituents
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Catalysts: Copper iodide and other transition metal catalysts.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Chloro-7-fluoro-6-methoxyquinoline-3-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. It is particularly studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use as herbicides and pesticides .
Wirkmechanismus
The mechanism of action of 4-Chloro-7-fluoro-6-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit enzymes and proteins that play a crucial role in cellular processes such as DNA replication and repair. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-7-methoxyquinoline-6-carboxamide
- 4-Chloro-7-fluoroquinoline-6-carboxamide
- 4-Chloro-6-methoxyquinoline-3-carboxamide
Uniqueness: 4-Chloro-7-fluoro-6-methoxyquinoline-3-carboxamide stands out due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical and biological properties. The combination of these substituents can enhance the compound’s stability, solubility, and overall efficacy in various applications .
Eigenschaften
Molekularformel |
C11H8ClFN2O2 |
---|---|
Molekulargewicht |
254.64 g/mol |
IUPAC-Name |
4-chloro-7-fluoro-6-methoxyquinoline-3-carboxamide |
InChI |
InChI=1S/C11H8ClFN2O2/c1-17-9-2-5-8(3-7(9)13)15-4-6(10(5)12)11(14)16/h2-4H,1H3,(H2,14,16) |
InChI-Schlüssel |
CPKSISFIAOAMJY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.